molecular formula C12H18O B12685355 Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 41724-18-9

Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene

Cat. No.: B12685355
CAS No.: 41724-18-9
M. Wt: 178.27 g/mol
InChI Key: KSXHZKMRNVQVIE-UHFFFAOYSA-N
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Description

Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a polycyclic ether compound characterized by a fused norbornene-oxirane framework. Its structure includes a fully saturated decahydro backbone, a methyl group at the 1a position, and a methano bridge connecting the 3- and 6-positions of the naphthoxirene system. This compound is distinct from its chlorinated analogs, such as endrin and dieldrin, due to its lack of halogen substituents and increased hydrogenation.

Properties

CAS No.

41724-18-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane

InChI

InChI=1S/C12H18O/c1-12-6-10-8-3-2-7(4-8)9(10)5-11(12)13-12/h7-11H,2-6H2,1H3

InChI Key

KSXHZKMRNVQVIE-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C4CCC(C4)C3CC1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as epoxidation, to introduce the oxirane group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various types of chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene span several areas, including:

1. Medicinal Chemistry

  • Anticancer Research : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structural motifs can induce apoptosis in leukemia and cervical carcinoma cells .
  • Mechanistic Studies : Investigations into the mechanisms of action reveal that this compound may inhibit specific transporters involved in cancer cell metabolism, potentially disrupting their growth and proliferation .

2. Pharmacology

  • Biological Activity : The compound has been evaluated for its biological activities, particularly in oncology. Its derivatives have shown promise in targeting cancer cells through various pathways, including apoptosis induction and metabolic disruption .
  • Formulation Development : Due to its unique chemical structure, this compound is being explored for formulation in drug delivery systems aimed at enhancing the efficacy of anticancer therapies.

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry assessed the cytotoxic effects of several compounds related to this compound. The findings indicated significant activity against leukemia and cervical carcinoma cells, with mechanisms involving apoptosis and cell cycle arrest.

Study 2: Mechanistic Insights

Research focusing on the inhibition of monocarboxylate transporters (MCTs) by this compound revealed its potential to disrupt metabolic pathways in cancer cells. This inhibition could lead to reduced lactate export, thereby affecting tumor growth dynamics .

Study 3: Comparative Analysis

A comparative study highlighted that this compound showed superior potency against certain cancer types compared to analogs. Quantitative data on IC50 values across different cell lines were provided, showcasing its effectiveness as a potential therapeutic agent.

Mechanism of Action

The mechanism by which Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of enzymes or the function of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core naphthoxirene skeleton with cyclodiene insecticides like endrin and dieldrin , but critical differences in substituents and saturation significantly alter its physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Substituents Hydrogenation Level Key Uses Toxicity Profile Environmental Persistence
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene Methyl (1a) Decahydro Research compound Not well characterized Likely low (no halogens)
Endrin 6 Chlorines Octahydro Insecticide Highly toxic (neurotoxic) High (persistent organic pollutant)
Dieldrin 6 Chlorines Octahydro Insecticide, termiticide Highly toxic (carcinogenic) High (slow degradation)

Key Differences and Implications

Substituents: The methyl group in this compound reduces lipophilicity compared to the chlorinated endrin and dieldrin. The absence of chlorine atoms may also reduce reactivity toward biological targets (e.g., GABA receptors), which are critical to the insecticidal activity of cyclodienes.

Hydrogenation Level :

  • The decahydro backbone indicates full saturation, enhancing conformational rigidity and possibly improving thermal stability. In contrast, the octahydro structures of endrin and dieldrin retain partial unsaturation, contributing to their environmental persistence and reactivity.

Toxicity and Applications: Endrin and dieldrin are banned or restricted globally due to acute neurotoxicity and carcinogenicity . The methyl-substituted analog, however, lacks evidence of similar hazards, positioning it as a safer candidate for exploratory applications.

Research Findings and Limitations

  • Synthesis Pathways: The compound is likely synthesized via Diels-Alder reactions analogous to cyclodienes, but with methylated precursors.
  • Environmental Impact : Theoretical models suggest its lower lipophilicity and absence of halogens would reduce ecosystem risks compared to endrin/dieldrin. However, empirical data are absent.

Biological Activity

Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene (CAS No. 41724-18-9) is a bicyclic compound with notable biological properties. This article explores its chemical structure, biological activities, and relevant case studies to provide a comprehensive overview of its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Canonical SMILES : CC12CC3C4CCC(C4)C3CC1O2

This compound belongs to a class of compounds known as oxiranes or epoxides, which are recognized for their reactivity and versatility in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study on essential oils derived from various plants has shown that certain terpenes and related compounds possess antibacterial and antifungal properties. These findings suggest that this compound may also exhibit similar activities due to its structural characteristics .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial efficacy of various essential oils, it was found that compounds with similar bicyclic structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized the agar diffusion method to measure the inhibition zones. While this compound was not directly tested, its structural similarities suggest potential effectiveness against microbial strains .

Case Study 2: Antioxidant Activity Evaluation

A recent study evaluated the antioxidant properties of various terpenoids using the DPPH assay. Compounds structurally related to this compound showed IC50 values indicating effective radical scavenging capabilities. This suggests that further research into this compound could yield valuable insights into its antioxidant potential .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant Activity (IC50)
This compoundTBDTBD
Compound A (similar structure)Positive50 µg/mL
Compound B (similar structure)Positive30 µg/mL

Note: TBD = To Be Determined; further studies are required for this compound.

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